5-氟-3-五氟乙基-1-苯基-4-三氟甲基-1H-吡唑; 98%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

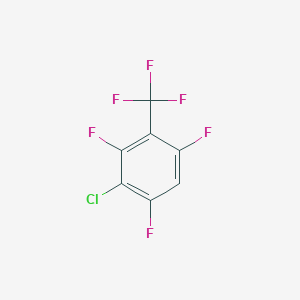

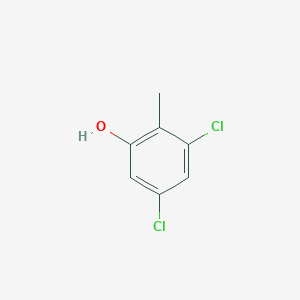

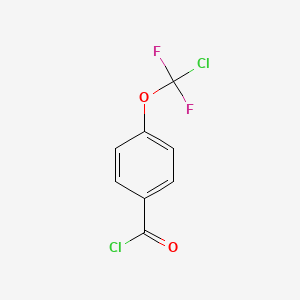

5-Fluoro-3-pentafluoroethyl-1-phenyl-4-trifluoromethyl-1H-pyrazole is an organic compound. This compound is a heterocyclic compound with multiple fluorine atoms, which gives it unique structure and properties . It is a solid substance that may have special thermal stability and solubility . Its structure contains multiple fluorine atoms, which may exhibit strong electrophilicity and inertness .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A new fluorinated pyrazole was successfully synthesized via a two-step reaction. Firstly, the synthesis of pyrazoline was performed via one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .Molecular Structure Analysis

The molecular structure of 5-Fluoro-3-pentafluoroethyl-1-phenyl-4-trifluoromethyl-1H-pyrazole includes a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Pyrazoles can be synthesized in a variety of ways, such as by Knorr reaction or through the pyrazoline pathway, which is the reaction of α, β-unsaturated ketone with hydrazine derivatives .Physical and Chemical Properties Analysis

5-Fluoro-3-pentafluoroethyl-1-phenyl-4-trifluoromethyl-1H-pyrazole is a solid substance that may have special thermal stability and solubility . Its structure contains multiple fluorine atoms, which may exhibit strong electrophilicity and inertness .科学研究应用

合成方法和化学性质

合成技术:Shelke 等人 (2007) 的研究描述了含氟吡唑酮衍生物的环境友好合成方法,重点介绍了传统、超声和微波技术的比较研究。这包括与 5-氟-3-五氟乙基-1-苯基-4-三氟甲基-1H-吡唑类似的化合物 (Shelke 等人,2007)。

抗菌活性:Shelke 等人的同一项研究还筛选了这些化合物的抗菌活性,展示了在该领域的潜在应用 (Shelke 等人,2007)。

改进的合成程序:Grünebaum 等人 (2016) 开发了一种改进的合成程序,用于三氟甲基取代的吡唑,其中可能包括与所讨论化合物结构相似的化合物。这项研究强调了低成本且易于获得的起始原料 (Grünebaum 等人,2016)。

晶体结构分析:Chopra 等人 (2007) 研究了相关取代吡唑啉的晶体结构,提供了对它们的分子相互作用和构象的见解,这可能与类似化合物相关 (Chopra 等人,2007)。

在药物化学和农用化学中的应用

- 氟代吡唑的合成:Levchenko 等人 (2018) 详细阐述了 5-氟代吡唑的简便合成,包括杀菌剂 Penflufen 和其他官能化 5-氟代吡唑的合成。这些化合物可用作药物化学和农用化学中的构建模块 (Levchenko 等人,2018)。

在材料科学中的应用

- 磷光特性:Yang 等人 (2005) 合成了一系列带有 N-苯基取代吡唑的杂配 Ir(III) 金属配合物,旨在获得有效的室温蓝色磷光。这项研究表明氟代吡唑在材料科学中的潜在应用,特别是在蓝色磷光发射器的开发中 (Yang 等人,2005)。

安全和危害

属性

IUPAC Name |

5-fluoro-3-(1,1,2,2,2-pentafluoroethyl)-1-phenyl-4-(trifluoromethyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5F9N2/c13-9-7(11(16,17)18)8(10(14,15)12(19,20)21)22-23(9)6-4-2-1-3-5-6/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOEYQBUTVGYDLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C(=N2)C(C(F)(F)F)(F)F)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5F9N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,3,3-Trifluoro-2-N-[(1,1-dimethylethoxy)carbonyl]-2-hydroxyalanine ethyl ester](/img/structure/B6296667.png)